molecular formula C9H6Cl2O3 B2405291 Methyl 3,5-dichloro-4-formylbenzoate CAS No. 1465326-89-9

Methyl 3,5-dichloro-4-formylbenzoate

Cat. No.: B2405291
CAS No.: 1465326-89-9
M. Wt: 233.04
InChI Key: PZMMESDUAFUZSK-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-formylbenzoate is an organic compound with the molecular formula C9H6Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a formyl group attached to the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-4-formylbenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-formylbenzoate, followed by purification processes to obtain the desired product. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-dichloro-4-formylbenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The chlorine atoms enhance the compound’s electrophilicity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-dichloro-4-formylbenzoate is unique due to the presence of both chlorine atoms and a formyl group, which confer distinct reactivity and chemical properties. This makes it a versatile compound in various synthetic and research applications .

Properties

IUPAC Name

methyl 3,5-dichloro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMESDUAFUZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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